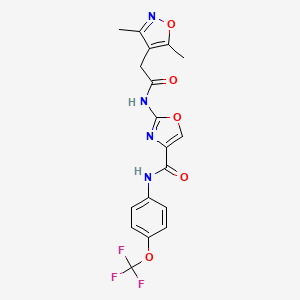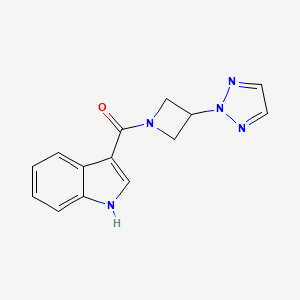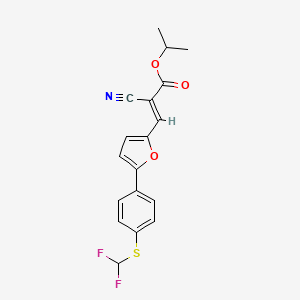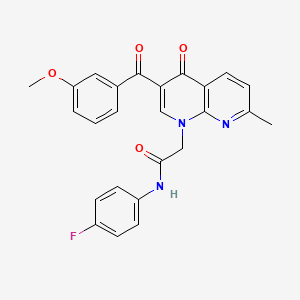![molecular formula C9H11N3O B2385816 N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide CAS No. 2093997-06-7](/img/structure/B2385816.png)
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide, also known as PEP2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PEP2 is a small molecule that can selectively target and inhibit the activity of certain enzymes, making it a promising candidate for drug development. In
作用機序
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide works by selectively inhibiting the activity of certain enzymes, such as HDACs and PTPs. HDACs are involved in the regulation of gene expression, and their inhibition by N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can lead to changes in cellular processes such as cell differentiation and apoptosis. PTPs are involved in the regulation of cellular signaling pathways, and their inhibition by N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can lead to changes in the activation of various proteins and enzymes.
生化学的および生理学的効果
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cellular and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of inflammatory cytokines in autoimmune diseases. Additionally, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
実験室実験の利点と制限
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its small size, ease of synthesis, and selective inhibition of enzymes. However, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide also has some limitations, including its potential toxicity, limited solubility in aqueous solutions, and potential off-target effects.
将来の方向性
There are several future directions for research on N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide. One area of research is the development of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide-based drugs for the treatment of cancer, neurological disorders, and autoimmune diseases. Additionally, further research is needed to understand the mechanisms of action of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide and its effects on cellular signaling pathways. Finally, research is needed to investigate the potential off-target effects of N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide and to develop more selective inhibitors of HDACs and PTPs.
合成法
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with (R)-2-amino-1-phenylethanol to form the desired product, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide.
科学的研究の応用
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs), which play important roles in various cellular processes. N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been investigated as a potential treatment for cancer, neurological disorders, and autoimmune diseases. Additionally, N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide has been used as a tool in biochemical and physiological research to study the role of HDACs and PTPs in cellular signaling pathways.
特性
IUPAC Name |
N-[(1R)-1-pyrazin-2-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-3-9(13)12-7(2)8-6-10-4-5-11-8/h3-7H,1H2,2H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDREKVORXFOX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)
![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2385751.png)

